1,1,3-Tribromopropane

CAS No.: 23511-78-6

Cat. No.: VC1569488

Molecular Formula: C3H5Br3

Molecular Weight: 280.78 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 23511-78-6 |

|---|---|

| Molecular Formula | C3H5Br3 |

| Molecular Weight | 280.78 g/mol |

| IUPAC Name | 1,1,3-tribromopropane |

| Standard InChI | InChI=1S/C3H5Br3/c4-2-1-3(5)6/h3H,1-2H2 |

| Standard InChI Key | PYTGCWNMUAUPPL-UHFFFAOYSA-N |

| SMILES | C(CBr)C(Br)Br |

| Canonical SMILES | C(CBr)C(Br)Br |

Introduction

Molecular Identification and Structure

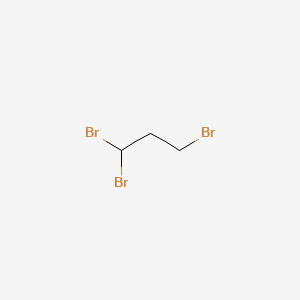

1,1,3-Tribromopropane is an organobromine compound characterized by three bromine atoms attached to a propane backbone. The molecular structure features two bromine atoms bonded to the same carbon atom (position 1) and a third bromine at position 3, creating an asymmetrical distribution of halogen atoms along the carbon chain .

The compound is identified by the following chemical properties:

-

Chemical Formula: C₃H₅Br₃

-

Molecular Weight: 280.78 g/mol

-

CAS Registry Number: 23511-78-6

-

IUPAC Name: 1,1,3-Tribromopropane

-

InChIKey: PYTGCWNMUAUPPL-UHFFFAOYSA-N

It is important to note that there exists some confusion in chemical databases regarding the identification of 1,1,3-tribromopropane. Some sources incorrectly associate CAS number 96-11-7 with this compound, but this actually belongs to 1,2,3-tribromopropane (sym-tribromopropane), which is a distinct isomer with different chemical properties and applications .

Structural Characteristics

The structure of 1,1,3-tribromopropane features a unique arrangement of bromine atoms that influences its chemical reactivity. With two bromine atoms on carbon-1 and one on carbon-3, the molecule displays an uneven electron density distribution that impacts its behavior in chemical reactions . This particular bromination pattern distinguishes it from other tribromopropane isomers such as 1,1,1-tribromopropane (CAS: 62127-61-1) and 1,2,3-tribromopropane (CAS: 96-11-7) .

Synthetic Routes and Applications

Research and Industrial Applications

1,1,3-Tribromopropane serves several important functions in both research and industrial contexts:

Organic Synthesis

The compound functions as a versatile reagent in synthetic organic chemistry. Its unique pattern of bromination makes it valuable for constructing more complex molecules through selective substitution and elimination reactions . The geminal dibromide functionality provides opportunities for forming carbon-carbon double bonds via dehydrohalogenation reactions.

Comparison with Other Tribromopropane Isomers

To better understand the unique properties of 1,1,3-tribromopropane, a comparative analysis with its isomers is valuable. Three primary isomers of tribromopropane have been identified in chemical databases:

| Property | 1,1,3-Tribromopropane | 1,1,1-Tribromopropane | 1,2,3-Tribromopropane |

|---|---|---|---|

| CAS Number | 23511-78-6 | 62127-61-1 | 96-11-7 |

| IUPAC Name | 1,1,3-Tribromopropane | 1,1,1-Tribromopropane | 1,2,3-Tribromopropane |

| Other Names | None widely used | Tribromopropane | sym-Tribromopropane, Glycerol tribromohydrin |

| Molecular Weight | 280.78 g/mol | 280.78 g/mol | 280.78 g/mol |

| Bromine Distribution | Two on C-1, one on C-3 | All three on C-1 | One on each carbon |

| InChIKey | PYTGCWNMUAUPPL-UHFFFAOYSA-N | AONKGGMHQHWMSM-UHFFFAOYSA-N | FHCLGDLYRUPKAM-UHFFFAOYSA-N |

| SMILES | BrCCC(Br)Br | CC(Br)(Br)Br | BrCC(Br)CBr |

These isomers, despite sharing the same molecular formula and weight, exhibit different chemical behaviors due to their distinct structural arrangements . The 1,2,3-isomer (sym-tribromopropane) has been more extensively documented in chemical literature compared to the 1,1,3-isomer .

Toxicological Considerations

While comprehensive toxicological data specific to 1,1,3-tribromopropane is limited in the available literature, general principles regarding brominated organic compounds suggest several important considerations:

Research Limitations and Future Directions

The current body of knowledge regarding 1,1,3-tribromopropane reveals several research gaps that warrant further investigation:

Data Limitations

The available literature presents limited experimental data specifically for 1,1,3-tribromopropane. Key areas requiring additional research include:

-

Comprehensive physical property measurements

-

Detailed toxicological assessments

-

Environmental fate and transport studies

-

Expanded application development

Research Opportunities

Future research directions might include:

-

Developing green chemistry approaches for synthesizing 1,1,3-tribromopropane

-

Exploring novel applications in pharmaceutical or material science

-

Conducting comparative studies with other tribromopropane isomers

-

Investigating potential transformation products in environmental systems

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume